N-mesityl-2,4-dimethylbenzenesulfonamide

Description

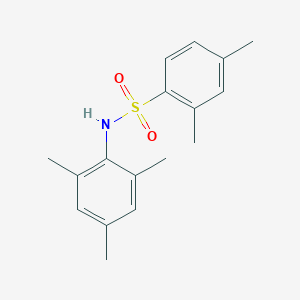

N-Mesityl-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen of a 2,4-dimethylbenzenesulfonamide scaffold. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C17H21NO2S |

|---|---|

Molecular Weight |

303.4g/mol |

IUPAC Name |

2,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C17H21NO2S/c1-11-6-7-16(13(3)8-11)21(19,20)18-17-14(4)9-12(2)10-15(17)5/h6-10,18H,1-5H3 |

InChI Key |

OZDVVPJZSZZLBC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Melting Points and Physical State:

- N-(1-Benzyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3aa): Melting point 99–101°C (white solid) .

- N-(3-(Cyclohex-1-en-1-yl)imidazo[1,2-a]pyridin-2-yl)-N,4-dimethylbenzenesulfonamide (3as): Higher melting point (211–213°C), attributed to the rigid imidazopyridine and cyclohexenyl groups .

- N-(6-Chloro-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3qa): Chloro substitution results in a moderate melting point (128–129°C) .

- N-(6-Bromo-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3ra): Bromo substituent increases melting point to 146–148°C, reflecting stronger intermolecular interactions .

- N-(5-Cyano-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3oa): Cyano group elevates melting point to 153–154°C due to dipole-dipole interactions .

- N-(1-Benzo[b]thiophen-2-yl)-2-cyclohexylethyl)-N,4-dimethylbenzenesulfonamide (21): Exists as a colorless oil, demonstrating that bulky substituents (e.g., cyclohexyl, thiophene) reduce crystallinity .

Key Insight: Electron-withdrawing groups (e.g., Br, CN) and rigid aromatic systems (e.g., imidazopyridine) increase melting points, while bulky aliphatic substituents favor liquid/oil states .

Spectral and Structural Characterization

Commercial and Industrial Relevance

- Market Availability: CAS-registered analogs (e.g., CAS 124772-05-0) are marketed for research, with detailed reports on production capacities and regional demand .

- Specialty Chemicals: Rare derivatives (e.g., STK726861) are supplied by vendors like Vitas-M Chemical, highlighting niche applications in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.